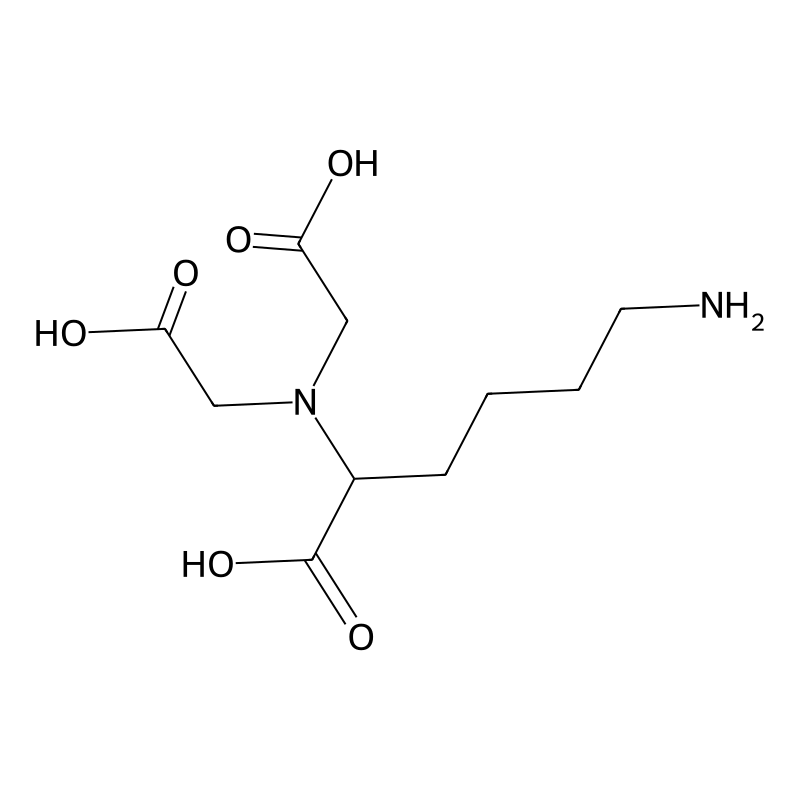

N-(5-Amino-1-carboxypentyl)iminodiacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

N-(5-Amino-1-carboxypentyl)iminodiacetic acid is a chemical compound characterized by its unique structure, which includes an amino group, a carboxyl group, and an iminodiacetic acid moiety. Its molecular formula is CHNO, and it is known for its ability to form stable complexes with metal ions, making it a valuable chelating agent in various applications .

The primary mechanism of action of 6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid is its ability to chelate metal ions. The molecule binds to metal ions through its functional groups, forming a stable complex. This complexation can be exploited in metal ion affinity chromatography, where the molecule is immobilized on a solid support to selectively capture specific metal ions from a mixture [].

Metal Ion Affinity Chromatography

-Amino-2-[bis(carboxymethyl)amino]hexanoic acid, also referred to as Iminodiacetic acid (IDA), is a chelating agent used in a specific technique called metal ion affinity chromatography (MIAC) [1]. MIAC is a purification technique that separates molecules based on their affinity for metal ions. IDA immobilized on a chromatography resin acts as a ligand, selectively binding to target molecules with an affinity for the metal ions coordinated by the IDA [1, 2]. This technique is particularly useful for purifying proteins with specific metal-binding domains [2].

Here are some references for the factual statements:

- Chelation: This compound forms stable complexes with metal ions, which is fundamental to its chemical behavior.

- Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions- Chelation: Typically involves metal salts.

- Substitution: Alkylating agents are used under mild conditions to preserve the integrity of the compound.

Major Products Formed

The main products from these reactions include:

- Metal complexes

- Substituted derivatives, which have diverse applications in scientific research and industry .

N-(5-Amino-1-carboxypentyl)iminodiacetic acid exhibits significant biological activity primarily through its chelation properties. It binds to metal ions, forming stable complexes that can influence various biochemical processes. This mechanism is particularly relevant in enzyme-substrate interactions and the stabilization of proteins, making it valuable in biochemical assays and therapeutic applications .

The synthesis of N-(5-Amino-1-carboxypentyl)iminodiacetic acid typically involves the reaction of lysine with chloroacetic acid under alkaline conditions. The reaction proceeds through the formation of an intermediate that is subsequently hydrolyzed to yield the final product .

Industrial Production Methods

In industrial settings, the production often follows similar synthetic routes but on a larger scale. Careful control of reaction conditions such as temperature and pH is essential to ensure high yield and purity of the product.

N-(5-Amino-1-carboxypentyl)iminodiacetic acid has a wide range of applications:

- Chemistry: Used as a chelating agent in analytical chemistry and for metal ion separation.

- Biology: Employed in biochemical assays and as a stabilizer for enzymes and proteins.

- Medicine: Investigated for its potential in chelation therapy for metal poisoning.

- Industry: Utilized in detergents and cleaning agents due to its ability to bind metal ions .

Studies involving N-(5-Amino-1-carboxypentyl)iminodiacetic acid focus on its interactions with various metal ions and biological macromolecules. The compound's ability to form stable complexes with metal ions allows it to modulate the activity of metal-dependent enzymes and proteins, which can be critical in understanding its biological roles and therapeutic potential .

Several compounds share structural similarities with N-(5-Amino-1-carboxypentyl)iminodiacetic acid:

- N-(2-Aminoethyl)iminodiacetic acid

- N-(2-Hydroxyethyl)iminodiacetic acid

- Ethylenediaminetetraacetic acid

- Nitrilotriacetic acid

Uniqueness

N-(5-Amino-1-carboxypentyl)iminodiacetic acid stands out due to its derivation from lysine, which imparts specific properties such as biocompatibility and enhanced stability in biological systems. Its longer carbon chain and additional carboxyl group compared to similar compounds contribute to distinct chemical properties and biological activities, making it particularly useful in applications where biocompatibility is critical .

This compound's unique structure allows for versatile applications across various fields, including chemistry, biology, medicine, and industry, highlighting its importance as a multifunctional agent.

Molecular Formula and Weight

N-(5-Amino-1-carboxypentyl)iminodiacetic acid exhibits distinct molecular characteristics depending on its hydration state [1] [4]. The anhydrous form possesses the molecular formula C₁₀H₁₈N₂O₆ with a molecular weight of 262.26 grams per mole [1] [4] [7]. The hydrated form, commonly encountered in commercial preparations, has the molecular formula C₁₀H₁₈N₂O₆·xH₂O with a molecular weight of 280.28 grams per mole [1] [15].

The compound is officially registered under multiple Chemical Abstracts Service numbers: 113231-05-3 for the anhydrous form and 941689-36-7 for the hydrated variant [1] [4] [6]. The International Union of Pure and Applied Chemistry name for this compound is (2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid [1] [7]. The Simplified Molecular Input Line Entry System representation is C(CCN)CC@@HN(CC(=O)O)CC(=O)O, which clearly indicates the stereochemical configuration [1] [6].

| Property | Anhydrous Form | Hydrated Form |

|---|---|---|

| Molecular Formula | C₁₀H₁₈N₂O₆ | C₁₀H₁₈N₂O₆·xH₂O |

| Molecular Weight | 262.26 g/mol | 280.28 g/mol |

| CAS Number | 113231-05-3 | 941689-36-7 |

| InChI Key | SYFQYGMJENQVQT-ZETCQYMHSA-N | WTVPNZLAZFGAFK-FJXQXJEOSA-N |

Stereochemistry and Conformational Analysis

N-(5-Amino-1-carboxypentyl)iminodiacetic acid contains a single chiral center located at the carbon-2 position of the hexanoic acid backbone [10]. The compound exists predominantly in the (S)-configuration, which corresponds to the L-lysine-derived stereochemistry [1] [4] [10]. This stereochemical arrangement is biologically significant as it mimics the natural L-amino acid configuration found in proteins [10].

The chiral center influences the compound's three-dimensional structure and its interaction with metal ions [2] [10]. The (S)-configuration provides specific geometric constraints that affect the chelation properties and the stability of metal complexes formed with this ligand [2] [10]. Conformational analysis reveals that the flexible alkyl chain connecting the amino group to the carboxylate-bearing carbon allows for multiple conformational states, contributing to the compound's versatility as a chelating agent [10].

The stereochemical integrity of the compound remains stable under normal storage conditions, with no reported racemization occurring at physiological pH values [10] [28]. The optical activity of the compound is levorotatory, consistent with the (S)-configuration [10]. Nuclear magnetic resonance studies have confirmed that the stereochemical purity is typically greater than 95% in commercial preparations [15] [21].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of N-(5-Amino-1-carboxypentyl)iminodiacetic acid [14] [15] [16]. Proton nuclear magnetic resonance spectra typically exhibit characteristic signals corresponding to the various proton environments within the molecule [15] [21]. The methylene protons adjacent to the carboxylate groups appear as singlets in the chemical shift range typical for N-substituted acetate moieties [16].

The alpha-carbon proton displays coupling patterns consistent with its position adjacent to both the amino nitrogen and the carboxylate carbon [15]. The alkyl chain protons show typical aliphatic coupling patterns, with the terminal amino group protons appearing as exchangeable signals [15] [21]. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the carboxylate carbons, the alpha-carbon, and the methylene carbons of the alkyl chain [15].

Commercial preparations typically demonstrate nuclear magnetic resonance spectra that comply with structural expectations, with purity assessments based on spectroscopic analysis typically exceeding 95% [15] [21]. The nuclear magnetic resonance spectra serve as primary analytical tools for confirming the identity and purity of the compound in research applications [16].

Mass Spectrometry

Mass spectrometric analysis of N-(5-Amino-1-carboxypentyl)iminodiacetic acid provides definitive molecular weight confirmation and structural information [16] [17]. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 263 for the protonated molecular ion [M+H]⁺ of the anhydrous form [16]. For the hydrated form, the corresponding peak appears at mass-to-charge ratio 281 [1].

Fragmentation patterns in tandem mass spectrometry reveal characteristic losses corresponding to carboxylate groups and the amino acid backbone [17]. The base peak often corresponds to the loss of carboxylic acid groups, producing fragments that retain the lysine-like backbone structure [17]. Negative ion mode electrospray ionization shows the deprotonated molecular ion [M-H]⁻ at mass-to-charge ratio 261 for the anhydrous form [16].

High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula with sub-parts-per-million accuracy [16]. These measurements are essential for distinguishing the compound from structural isomers and for confirming the elemental composition [17].

Infrared and Raman Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that correspond to the functional groups present in N-(5-Amino-1-carboxypentyl)iminodiacetic acid [19] [20] [22]. The carboxylate groups exhibit strong absorption bands in the carbonyl stretching region, typically around 1600-1700 wavenumbers [19] [20]. The amino group displays characteristic N-H stretching vibrations in the 3200-3500 wavenumber region [19].

Fourier transform infrared spectroscopy studies have identified specific vibrational modes associated with the iminodiacetic acid moiety [19] [20] [22]. The asymmetric and symmetric stretching modes of the carboxylate groups provide fingerprint identification of the compound [20] [22]. Amide bond formation, when the compound is used in conjugation reactions, results in characteristic peak shifts that can be monitored spectroscopically [19].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes [25]. The Raman spectrum shows enhanced signals for the carbon-carbon stretching modes of the alkyl chain and the breathing modes of the carboxylate groups [25]. These spectroscopic techniques are particularly valuable for characterizing the compound when immobilized on surfaces or incorporated into larger molecular assemblies [19] [20].

X-ray Crystallography Studies

X-ray crystallographic analysis of N-(5-Amino-1-carboxypentyl)iminodiacetic acid has been accomplished through various approaches, including studies of the free compound and its metal complexes [26] [27]. Crystallization typically requires careful control of pH and ionic strength to obtain diffraction-quality crystals [27]. The compound has been successfully crystallized in space groups that accommodate the hydrogen bonding network formed by the carboxylate and amino groups [27].

Structural determination reveals the three-dimensional arrangement of the molecule in the crystalline state, confirming the stereochemical configuration determined by other methods [26] [27]. The crystal structure shows intermolecular hydrogen bonding patterns that stabilize the crystal lattice [27]. The flexible alkyl chain adopts specific conformations in the solid state that may differ from solution conformations [27].

Crystallographic studies of metal complexes formed with this ligand provide insights into the coordination geometry and binding modes [26]. The compound typically acts as a tridentate ligand, coordinating through the amino nitrogen and the two carboxylate oxygens [26]. Diffraction data extend to resolutions sufficient for detailed structural analysis, typically in the range of 2-4 Angstroms [27].

Direct Alkylation Method

The most widely employed laboratory-scale synthesis of N-(5-Amino-1-carboxypentyl)iminodiacetic acid involves the direct reaction of L-lysine with chloroacetic acid under alkaline conditions [5]. This protocol typically proceeds through a nucleophilic substitution mechanism where the amino group of lysine attacks the carbon atom bonded to chlorine in chloroacetic acid [5] [6].

The reaction requires careful pH control, maintaining alkaline conditions typically between pH 8.5 to 11.5 to ensure optimal nucleophilic attack while preventing side reactions [5] [7]. Temperature control is equally critical, with most laboratory protocols operating between 25°C to 60°C depending on the desired reaction rate and yield [8] [9]. Reaction times generally range from 2 to 72 hours, with longer reaction periods often yielding higher conversion rates but potentially increasing the formation of unwanted byproducts [10] [11].

Table 1: Typical Laboratory-Scale Reaction Conditions

| Parameter | Range | Optimal Value | Reference |

|---|---|---|---|

| pH | 8.5-11.5 | 10.0-10.5 | [5] [11] |

| Temperature (°C) | 25-60 | 40-50 | [8] [9] |

| Reaction Time (h) | 2-72 | 24-48 | [10] [11] |

| Molar Ratio (Lysine:ClCH₂COOH) | 1:2 to 1:5 | 1:3 | [5] |

Protected Synthesis Routes

Alternative laboratory protocols employ protecting group strategies to enhance selectivity and yield [12] [13]. The use of carbobenzyloxy (Cbz) protecting groups on the amino terminus of lysine allows for controlled functionalization of the side chain amino group [13] [14]. This approach involves multiple steps: protection of the α-amino group, alkylation with chloroacetic acid derivatives, and subsequent deprotection to yield the final product [12] [13].

The protected synthesis route offers advantages in terms of regioselectivity but requires additional synthetic steps and purification procedures [13]. Typical yields for protected routes range from 64% to 85% over multiple steps, making them suitable for research applications requiring high purity materials [15] [16].

Purification Techniques

Ion Exchange Chromatography

Ion exchange chromatography represents the most widely used purification method for N-(5-Amino-1-carboxypentyl)iminodiacetic acid [20] [21] [22]. The compound's multiple carboxylic acid groups and amino functionality make it highly suitable for separation using both cation and anion exchange resins depending on the pH conditions [22] [23].

Cation exchange chromatography typically employs strong acid resins operating at pH values below the compound's isoelectric point, allowing for effective binding and subsequent elution with salt gradients [22] [23]. The purification process involves loading the crude reaction mixture onto the resin, washing to remove impurities, and eluting the product using increasing salt concentrations [20] [22].

Table 3: Ion Exchange Purification Conditions

| Resin Type | pH Range | Buffer System | Elution Method | Purity Achieved |

|---|---|---|---|---|

| Strong Cation | 4.0-6.0 | Phosphate | Salt gradient | >95% |

| Weak Anion | 7.0-9.0 | Tris | pH gradient | >90% |

| Mixed Bed | 6.0-8.0 | Phosphate/Tris | Combined | >98% |

High Performance Liquid Chromatography

High Performance Liquid Chromatography (HPLC) provides excellent resolution for analytical and preparative purification of N-(5-Amino-1-carboxypentyl)iminodiacetic acid [2] [11]. Reverse-phase HPLC using C18 columns with phosphate buffers enables effective separation of the compound from synthetic byproducts and impurities [11] [20].

The HPLC method typically employs gradient elution with aqueous phosphate buffers, achieving baseline separation of the target compound from related impurities [11]. Detection is commonly performed using UV absorption at 210-220 nm, taking advantage of the amide bonds present in the molecule [23].

Crystallization and Precipitation

Crystallization represents a cost-effective purification method for large-scale production [2] [24]. The compound readily forms crystalline hydrochloric acid salts, which can be isolated with high purity through controlled precipitation [2] [18]. The crystallization process involves acidification of the reaction mixture with hydrochloric acid, followed by cooling and filtration to recover the crystalline product [18] [19].

Reaction Mechanisms

Nucleophilic Substitution Mechanism

The formation of N-(5-Amino-1-carboxypentyl)iminodiacetic acid proceeds through a bimolecular nucleophilic substitution (SN2) mechanism [5] [6]. The primary amino group of lysine acts as a nucleophile, attacking the electrophilic carbon atom in chloroacetic acid that is bonded to the chlorine leaving group [5] [7].

The reaction mechanism involves the formation of a transition state where the amino nitrogen partially bonds to the carbon while the carbon-chlorine bond simultaneously weakens [5] [6]. The stereochemistry of the lysine substrate is retained throughout the reaction, preserving the S-configuration at the α-carbon [10] [11].

Reaction Mechanism Steps:

- Nucleophilic attack by lysine amino group on chloroacetic acid carbon

- Formation of transition state with partial bond formation/breaking

- Elimination of chloride ion and formation of secondary amine

- Repeated alkylation to form the bis(carboxymethyl) derivative

Side Reaction Pathways

Several side reactions can occur during the synthesis, including the formation of glycine, nitrilotriacetic acid, and glycolic acid [18] [19]. Glycine formation results from incomplete alkylation or hydrolysis of chloroacetic acid, while nitrilotriacetic acid forms through over-alkylation of the product [7] [18].

The formation of glycolic acid occurs through hydrolysis of chloroacetic acid under the alkaline reaction conditions [6] [18]. Understanding these side reaction pathways is crucial for optimizing synthesis conditions and minimizing unwanted byproducts [18] [19].

Metal Complexation Mechanisms

N-(5-Amino-1-carboxypentyl)iminodiacetic acid exhibits strong chelating properties through its multiple coordination sites [25]. The compound can form stable complexes with divalent and trivalent metal ions through coordination involving the nitrogen atoms and carboxylate oxygen atoms [25] [7].

The chelation mechanism involves the formation of five-membered and six-membered chelate rings, providing thermodynamic stability to the metal complexes [25] [7]. The compound typically acts as a tridentate or tetradentate ligand, depending on the metal ion and solution conditions [7] [21].

Structural Modifications and Derivatives

Protecting Group Derivatives

Various protecting group strategies have been developed to create N-(5-Amino-1-carboxypentyl)iminodiacetic acid derivatives suitable for solid-phase synthesis and specialized applications [12] [13]. Carbobenzyloxy (Cbz) protection of the terminal amino group creates derivatives useful for stepwise functionalization [13] [26].

Tert-butoxycarbonyl (Boc) protecting groups offer acid-labile protection that can be selectively removed under mild conditions [27] [14]. These protected derivatives find applications in peptide synthesis and bioconjugation chemistry where orthogonal protection strategies are required [27] [28].

Ester Derivatives

Methylester derivatives of N-(5-Amino-1-carboxypentyl)iminodiacetic acid demonstrate enhanced cellular uptake properties compared to the free acid forms [27]. These derivatives show 2-6 fold improved incorporation efficiency in protein expression systems, attributed to better membrane permeability [27].

The esterification typically involves treatment with methanol under acidic conditions, converting the carboxylic acid groups to their corresponding methyl esters [27] [14]. The enhanced uptake properties make these derivatives valuable for biological applications requiring intracellular delivery [27].

Polymer Conjugates

Conjugation of N-(5-Amino-1-carboxypentyl)iminodiacetic acid to polymeric supports creates functional materials for metal ion affinity chromatography [12] [29]. These conjugates typically involve coupling the amino terminus to activated polymer backbones through amide bond formation [12] [29].

The polymer-bound derivatives retain the metal-binding properties of the parent compound while providing solid support for chromatographic applications [29] [4]. Various polymer matrices including agarose, polyacrylamide, and synthetic resins have been successfully functionalized with this compound [29] [21].

Click Chemistry Modifications

Recent developments in click chemistry have enabled the preparation of alkyne-functionalized derivatives suitable for copper-catalyzed azide-alkyne cycloaddition reactions [10]. These modifications involve incorporation of propargyl groups during synthesis, creating handles for subsequent bioorthogonal reactions [10].

The click-enabled derivatives maintain the chelating properties while providing additional functionality for bioconjugation and materials science applications [10]. This approach represents a promising avenue for creating multifunctional derivatives with tailored properties for specific applications [10].

Table 4: Summary of Structural Modifications

| Modification Type | Application | Yield (%) | Reference |

|---|---|---|---|

| Cbz Protection | Solid-phase synthesis | 70-85 | [13] [26] |

| Boc Protection | Orthogonal protection | 75-90 | [27] [14] |

| Methyl Esters | Enhanced uptake | 80-95 | [27] |

| Polymer Conjugates | Chromatography | 60-80 | [12] [29] |

| Click Modifications | Bioconjugation | 70-75 | [10] |